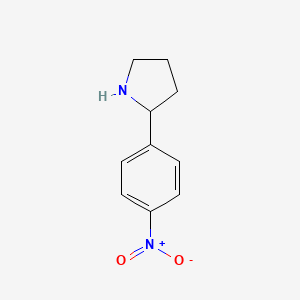
Methyl 2,6-dibromo-3,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dibromo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H10Br2O4 It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two methoxy groups on the benzene ring, along with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-3,5-dimethoxybenzoate typically involves the bromination of Methyl 3,5-dimethoxybenzoate. The process can be summarized as follows:
Starting Material: Methyl 3,5-dimethoxybenzoate.
Bromination: The compound is subjected to bromination using bromine (Br) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,6-dibromo-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form Methyl 3,5-dimethoxybenzoate by removing the bromine atoms.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO).
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of Methyl 3,5-dimethoxybenzoate.
Oxidation: Formation of Methyl 3,5-dimethoxybenzaldehyde or Methyl 3,5-dimethoxybenzoic acid.
Applications De Recherche Scientifique
Methyl 2,6-dibromo-3,5-dimethoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of Methyl 2,6-dibromo-3,5-dimethoxybenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Methyl 3,5-dimethoxybenzoate: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Methyl 2,6-dichloro-3,5-dimethoxybenzoate: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
Methyl 2,6-dibromo-4-methoxybenzoate: Differently substituted, affecting its chemical and physical properties.
Uniqueness: Methyl 2,6-dibromo-3,5-dimethoxybenzoate is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C10H10Br2O4 |
|---|---|
Poids moléculaire |
353.99 g/mol |
Nom IUPAC |
methyl 2,6-dibromo-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H10Br2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3 |
Clé InChI |
SICPZMOWNXSGLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1Br)C(=O)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)






![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)





